4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound features a bromine atom at the 4-position, a butyl group at the 1-position, and a propoxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the butyl group: Alkylation of the pyrazole nitrogen at the 1-position using butyl halides in the presence of a base such as potassium carbonate.
Bromination: Selective bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the propoxymethyl group: This can be done through nucleophilic substitution reactions using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the propoxymethyl group can influence its binding affinity and specificity. The exact pathways involved can vary, but typically include inhibition or activation of target proteins, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-butyl-3-methyl-1H-pyrazole: Lacks the propoxymethyl group, which may affect its reactivity and biological activity.
4-chloro-1-butyl-3-(propoxymethyl)-1H-pyrazole: Substitution of bromine with chlorine can alter its chemical properties and interactions.
1-butyl-3-(propoxymethyl)-1H-pyrazole:
Uniqueness
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the propoxymethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-butyl-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLURKGNPCOMUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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